molecular formula C20H28N2O3 B12989016 tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12989016
M. Wt: 344.4 g/mol
InChI Key: UYYYXABRWCVLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its spirocyclic structure, which provides unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.4]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of novel compounds .

Biology: It can be used to synthesize inhibitors for enzymes like ketohexokinase and nicotinamide phosphoribosyltransferase .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting metabolic disorders such as diabetes and obesity .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate metabolic pathways and biochemical processes .

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Comparison: While these compounds share a similar spirocyclic core, tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the acetyl and benzyl groups. These functional groups confer distinct chemical properties and reactivity, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 5-acetyl-7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(23)17-11-21(10-16-8-6-5-7-9-16)12-20(17)13-22(14-20)18(24)25-19(2,3)4/h5-9,17H,10-14H2,1-4H3

InChI Key

UYYYXABRWCVLPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.